1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde
Overview
Description
1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds : Research by Suzdalev and Den’kina (2011) explored the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, which is structurally similar to your compound of interest. They found that reacting indole-3-carbaldehyde with epichlorohydrin and subsequently with cyclic amines like morpholine can lead to the formation of amides, retaining the oxirane ring in the process (Suzdalev & Den’kina, 2011).
Antimicrobial Activity : Başoğlu et al. (2012) synthesized Schiff bases from 3-fluoro-4-(morpholin-4-yl)aniline and indol-3-carbaldehyde. These compounds, including thiazolidinone and thiazoline derivatives, demonstrated good antitubercular activities. This suggests potential antimicrobial applications for compounds structurally related to 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde (Başoğlu et al., 2012).
Crystal Structure Analysis : A study by Lin et al. (2012) on a molecule containing morpholine and indole moieties, similar in structure to your compound, provided insights into the crystal structure and molecular interactions. Such studies are vital for understanding the physical and chemical properties of similar compounds (Lin et al., 2012).
Nucleophilic Addition Reactions : El-Samahy (2005) investigated the nucleophilic addition of methyl ethyl ketone to alkyl-oxindolylidene acetates in the presence of morpholine. This study is relevant to understanding how compounds similar to this compound might react under similar conditions (El-Samahy, 2005).
Synthesis of Functionalized Indoles : El-Gendy et al. (2008) conducted a study on the synthesis of functionalized indole-2-carboxylates and their derivatives using morpholine. These compounds were evaluated for antimicrobial, tranquilizing, and anticonvulsant activities, indicating potential pharmacological applications (El-Gendy et al., 2008).
Antimicrobial Activity of Indole Semicarbazones : Vijaya Laxmi and Rajitha (2010) explored the synthesis of indole semicarbazone derivatives with potential antimicrobial activities. These derivatives were synthesized using a compound structurally related to this compound (Vijaya Laxmi & Rajitha, 2010).
Properties
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-11-12-9-17(14-4-2-1-3-13(12)14)10-15(19)16-5-7-20-8-6-16/h1-4,9,11H,5-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFCWISLHMAPNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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